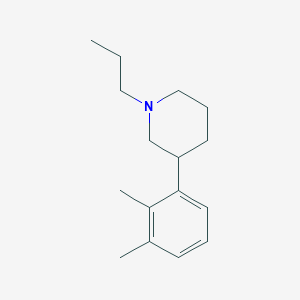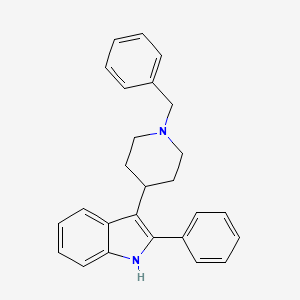![molecular formula C15H17NO2 B10842200 3-[2-(Benzylamino)ethoxy]phenol CAS No. 129689-29-8](/img/structure/B10842200.png)
3-[2-(Benzylamino)ethoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Benzylamino)ethoxy]phenol is an organic compound with the molecular formula C15H17NO2 It consists of a phenol group substituted with a 2-(benzylamino)ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzylamino)ethoxy]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and benzylamine as the primary starting materials.
Etherification: Phenol undergoes etherification with 2-chloroethanol to form 2-(ethoxy)phenol.
Amination: The 2-(ethoxy)phenol is then reacted with benzylamine under basic conditions to introduce the benzylamino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Benzylamino)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(Benzylamino)ethoxy]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-[2-(Benzylamino)ethoxy]phenol exerts its effects depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzylamino group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(Aminoethoxy)phenol]: Lacks the benzyl group, which may affect its reactivity and biological activity.
3-[2-(Methylamino)ethoxy]phenol: Contains a methyl group instead of a benzyl group, potentially altering its chemical properties.
Uniqueness
3-[2-(Benzylamino)ethoxy]phenol is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This structural feature may confer distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
129689-29-8 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
3-[2-(benzylamino)ethoxy]phenol |
InChI |
InChI=1S/C15H17NO2/c17-14-7-4-8-15(11-14)18-10-9-16-12-13-5-2-1-3-6-13/h1-8,11,16-17H,9-10,12H2 |
InChI-Schlüssel |
VBTFJGYCISLKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCOC2=CC=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















